3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde is an organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzoic acid.
Reduction: 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)methylbenzene
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
- 4-Bromo-1H-pyrazole
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-3-9(7-15)4-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI Key |
XHXATLRLBVZGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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